molecular formula C13H16F3NO2 B1150079 GFB-204

GFB-204

Cat. No. B1150079
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GFB-204 is a calixarene derivative that is a potent and selective inhibitor of VEGFR and PDGFR tyrosine phosphorylation. G FB-204 had been shown through several in-vivo and in-vitro studies to bind to VEGF and PDGF, block binding of VEGF and PDGF to their receptors and subsequently inhibit Flk-1 and PDGFR tyrosine phosphorylation and stimulation of the protein kinases Erk1, Erk2, and AKT and the signal transducer and activator of transcription STAT3. Since tumor angiogenesis depends on VEGF for initiation and PDGF for maintenance of blood vessels, an agent which suppresses the functions of both VEGF and PDGF would potentially be more effective in tumor control that an agent which targets only one of these two growth factors. Preclinical studies have also shown that this compound inhibits capillary network formation in a dose-response manner and inhibits VEGF-dependent human brain endothelial cell migration. A lung xenograft study in mice has shown that this compound is active in a dose dependent manner.

Scientific Research Applications

Angiogenesis and Tumorigenesis Inhibition

GFB-204 is a novel molecule identified for its ability to bind to both PDGF (Platelet-Derived Growth Factor) and VEGF (Vascular Endothelial Growth Factor), crucial factors in angiogenesis (the formation of new blood vessels). This binding blocks the interaction of PDGF and VEGF with their receptors, inhibiting the phosphorylation of PDGFR and Flk-1 tyrosine, which are key in stimulating protein kinases like Erk1, Erk2, Akt, and the signal transducer STAT3. This compound selectively targets PDGF and VEGF without affecting other growth factors like EGF, IGF-1, and FGF. This selectivity is vital as it leads to the inhibition of endothelial cell migration and the formation of capillary networks in vitro. Importantly, in vivo studies demonstrate that this compound can suppress human tumor growth and angiogenesis, showing its potential as a therapeutic agent in cancer treatment (Sun et al., 2004).

properties

Molecular Formula

C13H16F3NO2

Appearance

Solid powder

synonyms

GFB204;  GFB-204;  GFB 204.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.